
Gallium, dichloro(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium, dichloro(2,4,6-trimethylphenyl)- is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gallium, dichloro(2,4,6-trimethylphenyl)- typically involves the reaction of gallium trichloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction proceeds as follows:
GaCl3+C6H2(CH3)3MgBr→GaCl2(C6H2(CH3)3)+MgBrCl
Industrial Production Methods
While specific industrial production methods for gallium, dichloro(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Gallium, dichloro(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the gallium center can be oxidized or reduced.
Coordination Chemistry: The gallium center can coordinate with ligands, forming complexes with different geometries and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which can replace the chlorine atoms under inert conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coordination Chemistry: Ligands such as phosphines, amines, or carboxylates can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include organogallium compounds with different substituents.
Oxidation and Reduction: Products include gallium compounds in different oxidation states.
Coordination Chemistry: Products include gallium coordination complexes with various ligands.
Aplicaciones Científicas De Investigación
Gallium, dichloro(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science: Used in the preparation of gallium-containing materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of gallium, dichloro(2,4,6-trimethylphenyl)- involves its ability to form stable complexes with various ligands. The gallium center can coordinate with different atoms or groups, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparación Con Compuestos Similares
Similar Compounds
Gallium, dichloro(2,4,6-trimethylphenyl)-: Features a gallium center bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar structure but with different substituents on the phenyl ring.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar coordination chemistry but with different ligands.
Uniqueness
Gallium, dichloro(2,4,6-trimethylphenyl)- is unique due to its specific combination of gallium, chlorine, and 2,4,6-trimethylphenyl groups. This combination imparts unique chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
109391-14-2 |
|---|---|
Fórmula molecular |
C9H11Cl2Ga |
Peso molecular |
259.81 g/mol |
Nombre IUPAC |
dichloro-(2,4,6-trimethylphenyl)gallane |
InChI |
InChI=1S/C9H11.2ClH.Ga/c1-7-4-8(2)6-9(3)5-7;;;/h4-5H,1-3H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
GWAJRBYBASTMAY-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Ga](Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


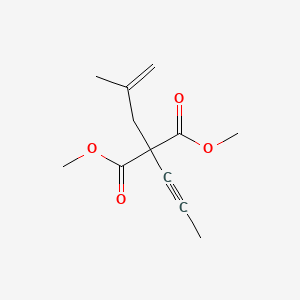
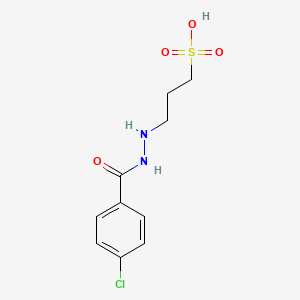
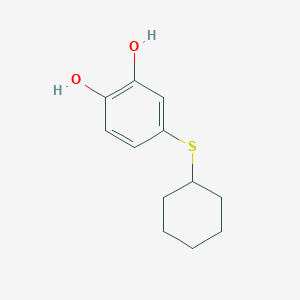
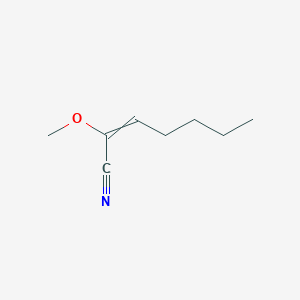

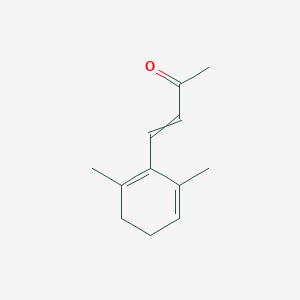
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
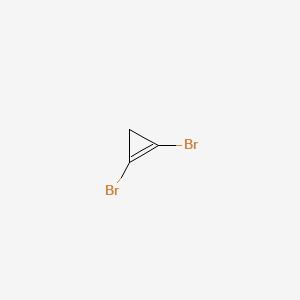
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
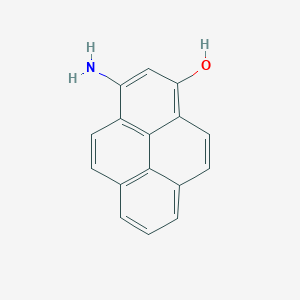
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

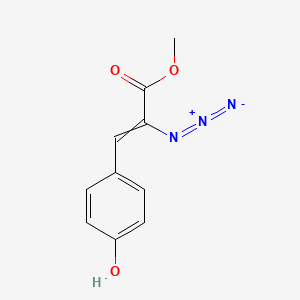
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
